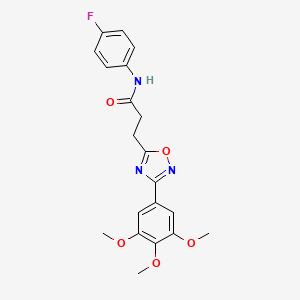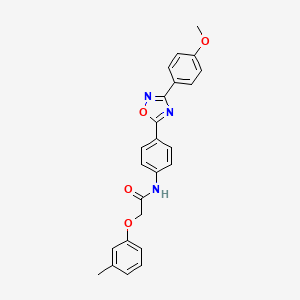
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, also known as MEOX2, is a chemical compound with potential applications in scientific research. It is a derivative of oxadiazole, a heterocyclic organic compound that contains nitrogen and oxygen atoms in its ring structure. MEOX2 has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
作用机制
The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide involves its interaction with voltage-gated sodium channels and the induction of apoptosis in cancer cells. Voltage-gated sodium channels are transmembrane proteins that are essential for the generation and propagation of action potentials in neurons. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of these channels by binding to a specific site on the channel protein. This inhibition leads to a decrease in the excitability of neurons and may have therapeutic implications for the treatment of epilepsy and other neurological disorders.
In cancer cells, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide induces apoptosis by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave specific proteins and trigger the cellular events that lead to apoptosis. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to activate caspase-3, a key effector caspase, and to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3. This suggests that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of intracellular calcium levels. In addition, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may have potential as a therapeutic agent for the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide for lab experiments is that it is relatively easy to synthesize using standard organic chemistry techniques. In addition, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to have a high degree of selectivity for voltage-gated sodium channels, which may make it a useful tool for studying the role of these channels in neuronal function. However, one limitation of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is that it has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. This may limit its potential as a therapeutic agent for human diseases.
未来方向
There are several future directions for research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide that may have improved therapeutic potential. Another area of interest is the study of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in animal models of neurological disorders and cancer to better understand its pharmacokinetic properties and potential therapeutic applications. In addition, the role of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in other physiological processes, such as inflammation and pain, warrants further investigation. Overall, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.
合成方法
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been synthesized through a variety of methods, including the reaction of 4-methoxybenzohydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromo-2-cyclohexanecarboxylate, followed by cyclization with triethyl orthoformate and ammonium acetate. Both methods yield N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide as a white solid with a melting point of approximately 150-152°C.
科学研究应用
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may have therapeutic implications for the treatment of epilepsy and other neurological disorders. In cancer biology, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide may have potential as an anticancer agent.
属性
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(19-17(22)14-6-4-3-5-7-14)18-20-16(21-24-18)13-8-10-15(23-2)11-9-13/h8-12,14H,3-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYBIRIXXBIECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)



